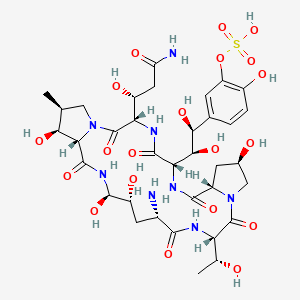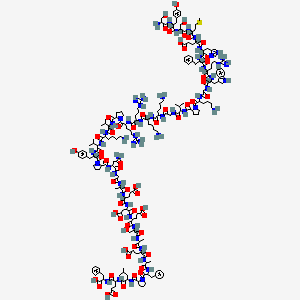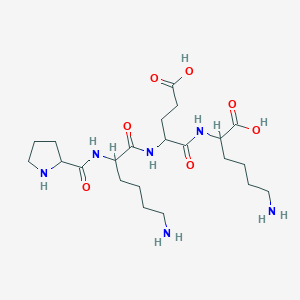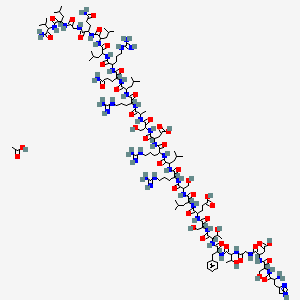
Leiuropeptide II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.
科学研究应用
毒液研究
Leiuropeptide II 是一种在蝎子 Leiurus quinquestriatus hebraeus 毒液中发现的类似毒素的肽 {svg_1}. 它与其他短链蝎子毒素具有相似的结构 {svg_2}. 然而,与大多数毒素不同,this compound 对哺乳动物和昆虫没有明显的毒性 {svg_3}. 这种独特的特性使其成为毒液研究的宝贵对象,尤其是在了解短链蝎子毒素的结构特征方面 {svg_4}.
结构分析
This compound 的结构已通过二维 1H-NMR 光谱确定 {svg_5}. 它由一个容纳脯氨酸的螺旋组成,通过三个二硫键连接到两个标准的 β-折叠 {svg_6}. 这种详细的结构信息可用于生物化学、分子生物学和药理学等各个研究领域。
比较毒理学
尽管 this compound 与其他有毒肽具有结构相似性,但它缺乏毒性,这使其成为比较毒理学的一个有趣研究对象 {svg_7}. 通过将 this compound 与其他类似但有毒的肽进行比较,研究人员可以深入了解毒性的分子机制。
药物开发
虽然 this compound 本身无毒,但它与其他有毒肽的结构相似性使其成为药物开发的潜在支架 {svg_8}. 通过对其结构进行修饰,可能会设计出具有所需性质的新药。
生化研究
This compound 的氨基酸序列显示出类似于短链蝎子毒素的半胱氨酸模式 {svg_9}. 这些信息可用于生化研究,以了解半胱氨酸残基在这些肽的功能中的作用。
作用机制
Target of Action
Leiuropeptide II, also known as GaTx2, is a very high affinity blocker of the ClC-2 (CLCN2) chloride channel . The ClC-2 channel is a voltage-gated chloride channel that plays a crucial role in maintaining chloride homeostasis in cells .
Mode of Action
This compound interacts with the ClC-2 channel by slowing its activation and inhibiting slow-gating . This suggests that this compound inhibits the activation gating of the ClC-2 channel .
生化分析
Biochemical Properties
Leiuropeptide II has a molecular mass close to 3 kDa . It interacts with ClC-2 chloride channels, slowing their activation and inhibiting slow-gating . It does not inhibit open ClC-2 channels . This compound is selective for ClC-2 over other ClC family members (ClC-0, ClC-1, ClC-3, and ClC-4), CFTR, GABA C, CaCC, and KV 1.2 .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with ClC-2 chloride channels . By blocking these channels, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with ClC-2 chloride channels . It slows the activation of these channels and inhibits their slow-gating, but does not inhibit open ClC-2 channels .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNPIYRYDSDEM-TZZHORBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H199N39O47S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3192.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structure of Leiuropeptide II and how does it compare to other scorpion toxins?
A1: this compound is a small peptide with a molecular mass close to 3 kDa. [] Its amino acid sequence analysis revealed a cysteine pattern similar to short-chain scorpion toxins. [] The solution structure, determined using 2D 1H-NMR spectroscopy, showed a helix containing a proline residue connected to a two-stranded beta-sheet by three disulfide bonds. [] This overall fold is similar to Leiurotoxin I, another peptide from the same scorpion venom known to target K+ channels. [] Despite these structural similarities, this compound lacks significant toxicity against mammals and insects. [] Researchers attribute this lack of toxicity to differences in the electrostatic potential compared to Leiurotoxin I. This compound exhibits a large negative zone around Glu4, Asp5, and Asp8 residues, while Leiurotoxin I displays a positive surface in the same region due to the presence of Arg6 and Arg13, which are crucial for its receptor binding. []
Q2: Why is this compound non-toxic despite its structural similarities to Leiurotoxin I, a known potassium channel blocker?
A2: While this compound shares a similar structure with Leiurotoxin I, their electrostatic potentials differ significantly. [] this compound has a negatively charged region around Glu4, Asp5, and Asp8, while Leiurotoxin I possesses a positive surface in the corresponding region due to Arg6 and Arg13. [] This positive surface in Leiurotoxin I is crucial for its interaction with potassium channels. [] Therefore, the differences in electrostatic potential likely hinder this compound's ability to bind to potassium channels, rendering it non-toxic. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)







![[Arg8]Vasopressin TFA](/img/structure/B612326.png)


